molecular formula C20H19N3O4S B277151 N-(4-acetylphenyl)-2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

N-(4-acetylphenyl)-2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

Cat. No. B277151
M. Wt: 397.4 g/mol
InChI Key: YEFNGAWHSVOVQA-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as AMOS-17, and it is a member of the oxadiazole family of compounds.

Scientific Research Applications

AMOS-17 has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit antitumor activity in vitro and in vivo, making it a potential candidate for cancer therapy. Additionally, it has been reported to possess anti-inflammatory and antioxidant properties, which could be useful in the treatment of various inflammatory diseases.

Mechanism Of Action

The mechanism of action of AMOS-17 is not fully understood, but it has been suggested that it may act by inhibiting the activity of certain enzymes that are involved in tumor growth and inflammation. Specifically, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is overexpressed in many types of cancer and is involved in the production of prostaglandins that promote tumor growth and inflammation.
Biochemical and Physiological Effects:
AMOS-17 has been shown to exhibit several biochemical and physiological effects. It has been reported to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce the production of inflammatory cytokines. Additionally, it has been shown to reduce oxidative stress and protect against DNA damage.

Advantages And Limitations For Lab Experiments

AMOS-17 has several advantages for lab experiments, including its reproducible synthesis method, its ability to inhibit COX-2 activity, and its potential applications in cancer therapy and inflammatory diseases. However, there are also limitations to its use in lab experiments, including its relatively low solubility in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on AMOS-17. One potential direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential applications in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, there is a need for further studies to optimize its pharmacokinetic and pharmacodynamic properties to improve its efficacy and reduce its toxicity.

Synthesis Methods

The synthesis of AMOS-17 involves the reaction of 4-acetylphenyl isothiocyanate with 5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-amine. The resulting product is then subjected to acetylation to form AMOS-17. This synthesis method has been reported in several scientific papers and has been found to be efficient and reproducible.

properties

Product Name

N-(4-acetylphenyl)-2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

Molecular Formula

C20H19N3O4S

Molecular Weight

397.4 g/mol

IUPAC Name

N-(4-acetylphenyl)-2-[[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C20H19N3O4S/c1-13(24)15-5-7-16(8-6-15)21-18(25)12-28-20-23-22-19(27-20)11-14-3-9-17(26-2)10-4-14/h3-10H,11-12H2,1-2H3,(H,21,25)

InChI Key

YEFNGAWHSVOVQA-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(O2)CC3=CC=C(C=C3)OC

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(O2)CC3=CC=C(C=C3)OC

Origin of Product

United States

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